molecular formula C6H4Cl2N2S B1407034 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine CAS No. 74901-61-4

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

Cat. No. B1407034
CAS RN: 74901-61-4
M. Wt: 207.08 g/mol
InChI Key: DPBDPQUUPYZMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is a compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects .


Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine, can be synthesized using various methods . For instance, one study designed and synthesized 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is related to its pharmacological properties. The compound is a derivative of thieno[2,3-d]pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine are complex and can involve various mechanisms. For instance, one study suggested a mechanism involving a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .

Scientific Research Applications

Radioprotective and Antitumor Activity

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine derivatives have shown potential in radioprotective and antitumor activities. A study highlighted the synthesis of various novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, which exhibited promising radioprotective and antitumor effects (Alqasoumi et al., 2009).

Antimalarial Effects

Fused 2,4-diaminothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimalarial effects. Some compounds in this category demonstrated strong inhibitory effects against various bacterial strains and showed antimalarial activity against Plasmodium berghei in mice and P. falciparum in vitro (Elslager et al., 1972).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018).

Inhibition of Dihydrofolate Reductase

Some 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates have been synthesized as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing significant potential in this area (Rosowsky et al., 1997).

Antifolate Inhibitors of Purine Biosynthesis

A series of thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents, with some compounds exhibiting potent growth inhibition of human tumor cells (Deng et al., 2009).

Azolothienopyrimidines and Thienothiazolopyrimidines Synthesis

Synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring has been explored for producing biologically active compounds, showing activities such as inhibition of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar et al., 2006).

Mitotic Arrest in Cancer Cells

Halogenated thieno[3,2-d]pyrimidines, including 2,4-dichloro variants, have shown to induce mitotic arrest in aggressive, metastatic breast cancer MDA-MB-231 cells, indicating their potential in cancer therapy (Ross et al., 2015).

Microwave-based Synthesis of Thienopyrimidine Bioisosteres

Novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines, synthesized using microwave irradiation, have been explored for their potential applications in medicinal chemistry (Phoujdar et al., 2008).

Dihydrofolate Reductase Inhibitory Activity

2,4-Diaminothieno[2,3-d]pyrimidines with substituted aryl groups have been studied as inhibitors of dihydrofolate reductase from various sources, showing potent inhibitory effects (Donkor et al., 2003).

Synthesis Techniques

Advancements in synthesis techniques of 2,4-dichloro-thieno[3,2-d]pyrimidine have been developed, improving yields and purity, which is significant for pharmaceutical research (Dong et al., 2012).

Future Directions

The future directions for research on 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine could include further studies on its synthesis, properties, and potential therapeutic applications. For instance, it could be optimized to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBDPQUUPYZMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Reactant of Route 4
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.